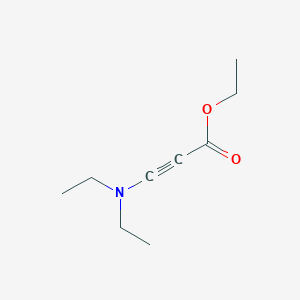

Ethyl 3-(diethylamino)prop-2-ynoate

Description

Ethyl 3-(diethylamino)prop-2-ynoate is a propiolate ester derivative featuring a diethylamino substituent at the β-position of the triple bond. Key applications include its use as a protecting group for amines in heterocyclic compound synthesis, particularly for nitrogen-containing scaffolds like pyridines, thiazoles, and benzopyranones . The diethylamino group enhances nucleophilicity at the triple bond, enabling regioselective reactions in drug design and materials science.

Properties

CAS No. |

59891-89-3 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

ethyl 3-(diethylamino)prop-2-ynoate |

InChI |

InChI=1S/C9H15NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h4-6H2,1-3H3 |

InChI Key |

CLFSRIZCCFTYDD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C#CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(diethylamino)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with diethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(diethylamino)prop-2-ynoate undergoes various chemical reactions, including:

Electrophilic Addition: The triple bond in the compound makes it susceptible to electrophilic addition reactions.

Nucleophilic Substitution: The presence of the diethylamino group allows for nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen halides (HX) are commonly used under mild conditions.

Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

Electrophilic Addition: The major products include dibromo derivatives or haloalkenes.

Nucleophilic Substitution: The products depend on the nucleophile used but can include various substituted amines or esters.

Scientific Research Applications

Mechanism of Action

The mechanism by which ethyl 3-(diethylamino)prop-2-ynoate exerts its effects involves the interaction of its reactive triple bond with various molecular targets. The compound can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in enzyme inhibition studies, where the compound can irreversibly inhibit enzyme activity by modifying active site residues .

Comparison with Similar Compounds

Ethyl 3-(4-Amino-3-fluorophenyl)prop-2-ynoate (CAS 2098045-22-6)

- Structure: Substituted with a fluorophenyl group instead of diethylamino.

- Molecular Weight: 207.2 g/mol (C₁₁H₁₀FNO₂) vs. estimated ~225 g/mol for the diethylamino variant.

- Reactivity: The electron-withdrawing fluorine atom reduces electron density at the triple bond, making it less nucleophilic compared to the diethylamino analog. This difference impacts its utility in electrophilic addition reactions.

- Applications : Likely used in fluorinated drug candidates due to enhanced metabolic stability and bioavailability .

Ethyl 3-(1,3-Thiazol-4-yl)prop-2-ynoate (CAS 1343307-98-1)

- Structure : Contains a thiazole heterocycle at the β-position.

- Molecular Weight: ~197.21 g/mol (C₈H₇NO₂S).

- Reactivity : The aromatic thiazole ring introduces conjugation, stabilizing the triple bond and altering electronic properties. This may favor cycloaddition reactions or metal-catalyzed couplings.

- Applications: Potential use in agrochemicals or as ligands in catalysis due to thiazole’s coordination capabilities .

Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate Derivatives

- Structure: Pyridine and cyano substituents create a conjugated system.

- Reactivity: The cyano group increases electrophilicity, enabling nucleophilic attacks at the α-position. Pyridine enhances stability through aromaticity.

- Applications: Used in synthesizing β-heteroaryl-α,β-didehydro-α-amino acids, which are precursors for bioactive peptides .

Key Observations :

- The diethylamino variant’s synthesis emphasizes regioselectivity and isomer control, critical for protecting group applications.

- Higher yields (up to 96%) are achieved in tetrahydrobenzopyranone derivatives using similar protocols .

Stability and Reactivity Trends

- Electronic Effects: Diethylamino group: Electron-donating, increases triple bond nucleophilicity. Fluorophenyl/cyano groups: Electron-withdrawing, stabilize triple bond for electrophilic reactions.

- Thermal Stability : Derivatives with aromatic substituents (thiazole, pyridine) exhibit higher thermal stability due to conjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.